dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative. The 1,4-DHP scaffold is widely recognized for its role in calcium channel blockers, particularly in treating hypertension and cardiovascular diseases . The compound features:
- 4-position substitution: A 2-ethoxyphenyl group, which may influence lipophilicity and receptor binding.
- Ester groups: Methyl esters at the 3- and 5-positions, contributing to metabolic stability.
- Methyl substituents: At the 1-, 2-, and 6-positions, enhancing steric and electronic properties.
Properties
IUPAC Name |
dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-7-26-15-11-9-8-10-14(15)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSHEZWTKHDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as a Hantzsch ester) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring with two carboxylate groups and an ethoxyphenyl substituent, contributing to its unique reactivity and biological profile.
Hantzsch esters like this compound are known for their ability to act as reducing agents. They participate in various redox reactions and have been studied for their antioxidant properties. The mechanism often involves the donation of electrons to reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies show that it can scavenge free radicals effectively, reducing oxidative damage in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in animal models of neurodegeneration. Studies suggest that it can enhance cognitive function and protect against neuronal cell death by modulating signaling pathways involved in neuronal survival.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various cell types. This activity suggests potential therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro Antioxidant Study | Demonstrated significant reduction in ROS levels in cultured cells treated with the compound. |
| Neuroprotection in Rodent Models | Improved memory retention and reduced neuroinflammation markers in models of Alzheimer's disease. |
| Anti-inflammatory Response | Decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to the compound. |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and related 1,4-DHPs:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., nitro in benidipine , chloro in CAS 109329-68-2 ): Enhance calcium channel blocking potency but may increase metabolic instability.
- Electron-donating groups (e.g., ethoxy in the target compound, difluoromethoxy in ): Improve membrane permeability and oxidative stability. The 2-ethoxyphenyl group in the target compound likely balances lipophilicity and metabolic resistance compared to nitro or chloro analogs.
Ester Group Modifications
- Methyl esters (target compound, 5c ): Offer metabolic resistance but may reduce solubility.
- Branched or long-chain esters (e.g., 2-propoxyethyl in ): Enhance enantioselectivity and bioavailability. For example, CRL-mediated synthesis achieves ≥99% enantiomeric excess, critical for chiral drug efficacy .
Oxidation and Metabolic Stability
Dichlorophenyl-substituted 1,4-DHPs undergo rapid oxidation via cytochrome P450 , whereas ethoxyphenyl or difluoromethoxy derivatives may exhibit slower hepatic metabolism due to steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
